1-(4-Hydroxyoxan-4-yl)ethanone
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Overview
Description
1-(4-Hydroxyoxan-4-yl)ethanone is a chemical compound that belongs to the class of ketones. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyoxan-4-yl)ethanone can be achieved through various methods. One common approach involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as distillation and recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyoxan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(4-Hydroxyoxan-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The compound’s hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl)ethanone .
- Thiazole derivatives .
Uniqueness
1-(4-Hydroxyoxan-4-yl)ethanone is unique due to its specific structural features, such as the presence of a hydroxyl group on the tetrahydropyran ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxyoxan-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(9)2-4-10-5-3-7/h9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFFQCVSECOXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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